![molecular formula C18H21NO5S B440962 Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 433974-91-5](/img/structure/B440962.png)
Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with ethyl, dimethyl, and dimethoxybenzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base such as triethylamine to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Known for its antibacterial activity.
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide: Explored for its potential as an apoptosis inducer.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C17H20N2O4S
- Molecular Weight : Approximately 357.43 g/mol
- Appearance : White to light yellow solid
- Solubility : Soluble in organic solvents like methanol
The presence of the thiophene ring and the amide functional group plays a crucial role in its reactivity and biological interactions. The compound can undergo nucleophilic substitutions and hydrolysis due to its carboxylate and amide groups, making it versatile for further chemical modifications.
Antifungal and Antibacterial Properties
Research indicates that this compound exhibits significant antifungal and antibacterial activities. In various assays, the compound has demonstrated efficacy against multiple pathogenic strains:
- Antifungal Activity : Effective against Candida albicans and Aspergillus niger.
- Antibacterial Activity : Inhibitory effects noted against Staphylococcus aureus and Escherichia coli.
These activities suggest potential applications in pharmaceutical formulations aimed at treating infections caused by these pathogens.
The compound's biological activity can be attributed to its ability to interact with specific biological targets. Studies have shown that it may:
- Inhibit enzymes involved in metabolic pathways linked to microbial growth.
- Bind to receptors or proteins within microbial cells, disrupting their function.
Such interactions indicate a mechanism that could lead to reduced viability of pathogenic organisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C11H13N2O2S | Lacks methoxy groups | Simpler structure |
Methyl 2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate | C13H15N2O3S | Contains methoxy group | Fewer methyl groups |
Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate | C12H15N2O3S | Acetyl group instead of benzamide | Different functional group |
The presence of multiple methoxy groups and the specific benzamide structure in this compound contributes to its distinct biological properties compared to these similar compounds.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on the antibacterial effects of this compound showed a significant reduction in bacterial colonies of Staphylococcus aureus when treated with varying concentrations of this compound. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL. -
Case Study on Antifungal Activity :
Another investigation assessed the antifungal properties against Candida albicans. Results indicated that treatment with the compound at concentrations above 16 µg/mL resulted in a notable decrease in fungal growth, demonstrating its potential as an antifungal agent.
Properties
IUPAC Name |
ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-6-24-18(21)15-10(2)11(3)25-17(15)19-16(20)12-7-13(22-4)9-14(8-12)23-5/h7-9H,6H2,1-5H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFATNFAMZHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.